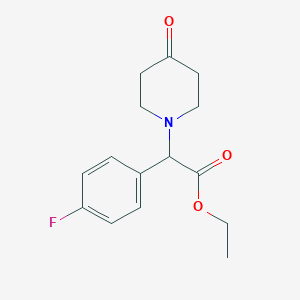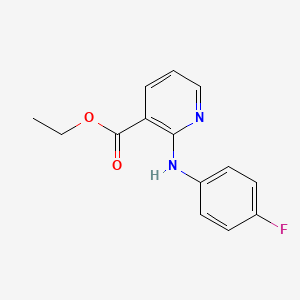
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 4-fluoroanilino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 4-fluoroaniline in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amino-substituted compounds, and various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the 4-fluoroanilino group enhances its binding affinity and selectivity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
類似化合物との比較
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 2-(4-bromoanilino)pyridine-3-carboxylate: Contains a bromine substituent, which may alter its reactivity and biological activity.
Ethyl 2-(4-methoxyanilino)pyridine-3-carboxylate: The presence of a methoxy group can influence its chemical properties and interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
918907-42-3 |
|---|---|
分子式 |
C14H13FN2O2 |
分子量 |
260.26 g/mol |
IUPAC名 |
ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14(18)12-4-3-9-16-13(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
RONCRIYNBKTQQS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



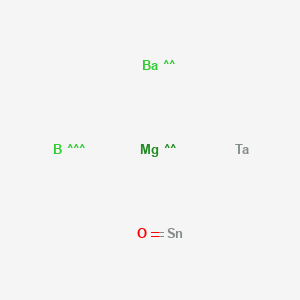
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)
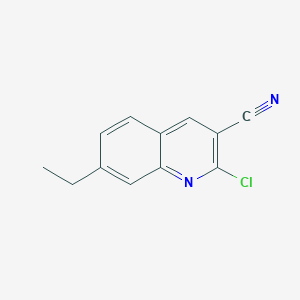
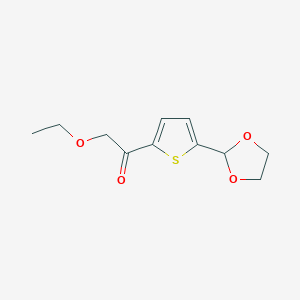
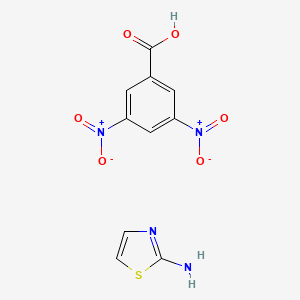
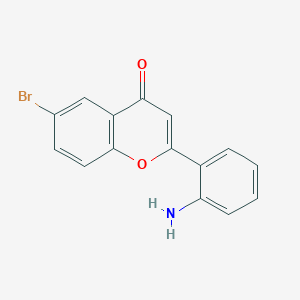
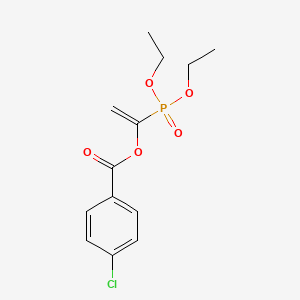
![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
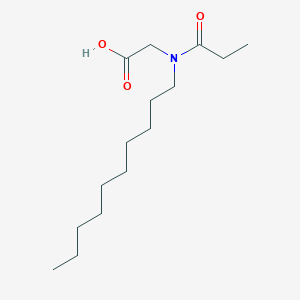
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
